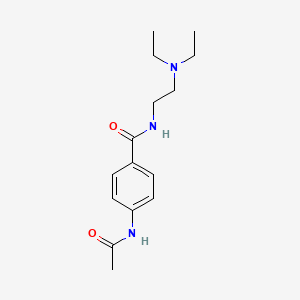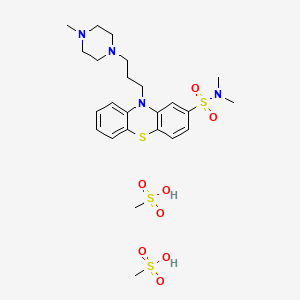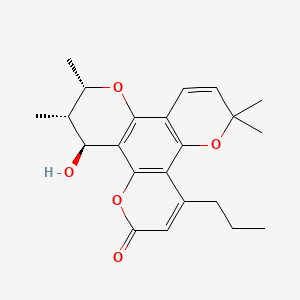
Laminaribiose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Laminaribiose synthesis has been explored through chemical and enzymatic approaches. Chemical synthesis techniques have been refined to increase the yield and scalability of laminaribiose production. For instance, Jamoisa et al. (2008) detailed an improved chemical synthesis method starting from peracylated donors, achieving laminaribiose synthesis on a kilogram scale by focusing on the nature of the Lewis acid used in glycosidic couplings (Jamoisa et al., 2008). Alternatively, Sun et al. (2019) designed an in vitro enzymatic biosystem for the one-pot synthesis of laminaribiose from maltodextrin and glucose, using a combination of enzymes including α-glucan phosphorylase and laminaribiose phosphorylase, highlighting a cost-effective and green method for laminaribiose production (Sun et al., 2019).
Molecular Structure Analysis
The molecular structure of laminaribiose and its derivatives has been extensively studied using NMR and X-ray crystallography to understand the conformation and reactivity of the β-1,3 glycosidic bond. Mo et al. (2009) conducted NMR studies on the intermediates leading to the synthesis of β-1,3-glucan, revealing insights into the twist-boat conformation of glucopyranose rings and explaining the observed small coupling constants (Mo et al., 2009).
Chemical Reactions and Properties
Chemical properties of laminaribiose, including its reactivity towards various chemical and enzymatic transformations, are foundational for its utility in synthesis. Kumagai et al. (2014) isolated a laminaribiose-hydrolyzing enzyme from Aplysia kurodai, elucidating the enzyme's specificity and its potential for transglycosylation reactions to produce larger oligosaccharides from laminaribiose (Kumagai et al., 2014).
科学的研究の応用
Application in Biochemistry and Biotechnology
Laminaribiose, a disaccharide, has been used in the field of biochemistry and biotechnology for the production of oligosaccharides .
Method of Application
The method involves the use of immobilized laminaribiose phosphorylase and sucrose phosphorylase in a packed bed reactor system. The system comprises a 3-cm glass column at 35 °C with a steady feeding flow rate of 0.1 ml/min . Factors affecting product formation including enzyme ratio, peal concept (both enzymes in one pearl or in separate pearls), and pearl size were studied .
Results
An enzyme ratio of 2:1 of laminaribiose phosphorylase (LP) to sucrose phosphorylase (SP) when encapsulated separately in bigger size peals resulted in a higher concentration of product. Laminaribiose (0.4 g/ (L h)) is produced in the optimized system at steady state . The reaction system proved to be operationally stable throughout 10 days of continuous processing .
Application in Medicine, Food, and Agriculture
Laminaribiose has applications in medicine, food, and agriculture fields and is considered as a building block for new pharmaceuticals .
Application in Dermatology
Laminaribiose has been found to have applications in the medical field for the treatment of dermatitis .
Results
While the specific results or outcomes of this application are not detailed in the sources, the use of laminaribiose in dermatitis treatment suggests it may have anti-inflammatory or skin-soothing properties .
Application as a Dietary Fiber
Laminaribiose can also be used as a soluble dietary fiber .
Results
The consumption of dietary fiber, including laminaribiose, can contribute to a variety of health benefits. These may include improved digestive health, weight management, and reduced risk of certain chronic diseases .
Application in Pharmaceutical Industry
Laminaribiose is a high-value oligosaccharide with versatile applications, especially in the pharmaceutical industry .
Results
While the specific results or outcomes of this application are not detailed in the sources, the use of laminaribiose in the pharmaceutical industry suggests it may have beneficial health properties .
Application in Agriculture
Laminaribiose has applications in the agriculture field .
Results
While the specific results or outcomes of this application are not detailed in the sources, the use of laminaribiose in agriculture suggests it may have beneficial properties for plant growth or soil health .
Safety And Hazards
将来の方向性
特性
CAS番号 |
34980-39-7 |
|---|---|
製品名 |
Laminaribiose |
分子式 |
C12H22O11 |
分子量 |
342.3 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
InChIキー |
YGEHCIVVZVBCLE-CRLSIFLLSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
同義語 |
laminarabiose laminaribiose nigerose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




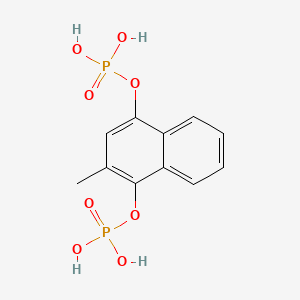
![(1R,4S)-bicyclo[2.1.0]pentane](/img/structure/B1201569.png)
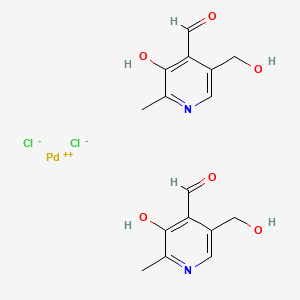
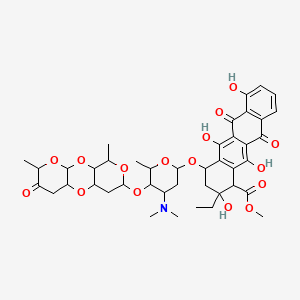
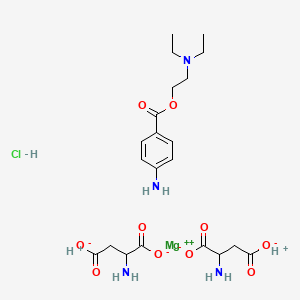


![4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide](/img/structure/B1201579.png)
